N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O5S2/c1-19-6-9-11-12-10(20-9)13-21(17,18)8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOGPWHNSAOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with formic acid or its derivatives under reflux conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s electrophilic centers (e.g., C-2, C-5) undergo nucleophilic substitution under controlled conditions. The methoxymethyl group at C-5 modifies steric and electronic effects, influencing reactivity.
Mechanistic Insight : The sulfonamide group enhances electrophilicity at the thiadiazole’s C-2 position, facilitating nucleophilic attack. Microwave-assisted methods improve yields (e.g., 70–85%) .
Hydrolysis and Degradation
The sulfonamide bond (N–S) and thiadiazole ring are susceptible to hydrolysis under extreme pH or elevated temperatures.
Stability Note : The methoxymethyl group marginally enhances hydrolytic stability compared to unsubstituted thiadiazoles.
Reduction of Nitro Group
The 4-nitrobenzenesulfonamide moiety undergoes catalytic hydrogenation to form the corresponding amine.
| Reduction Method | Catalyst | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | 10% Pd-C, EtOH, 25°C | N-(5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide | 92% |
| NaBH₄/CuCl₂ | CuCl₂, MeOH, 0°C | Same as above | 65% |
Application : The amine product serves as a precursor for diazotization or acylation reactions .
Electrophilic Aromatic Substitution
The nitro group deactivates the benzene ring, directing electrophiles to meta positions. Limited reactivity is observed under standard conditions.
| Reaction | Electrophile | Conditions | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | No reaction (ring deactivated) |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 6h | Trace sulfonation |
Cycloaddition and Heterocycle Formation
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitrile Oxide | CHCl₃, Δ, 12h | Thiadiazolo-isoxazoline hybrid | 55% |
| Azide | Cu(I), DMF, 80°C | Triazole-linked conjugate | 48% |
Key Insight : Steric hindrance from the methoxymethyl group reduces regioselectivity in cycloadditions.
Functionalization of Methoxymethyl Group
The methoxymethyl (–OCH₂CH₃) substituent undergoes demethylation or oxidation.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxymethyl-thiadiazole derivative | Solubility enhancement |
| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative | Prodrug synthesis |
Photochemical Reactions
UV irradiation induces nitro group rearrangement and sulfonamide bond cleavage.
| Wavelength | Products | Mechanism |
|---|---|---|
| 254 nm | Nitroso intermediate + SO₂ release | Homolytic N–S bond cleavage |
Scientific Research Applications
Antimicrobial Applications
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide has shown significant antimicrobial properties. Studies indicate that compounds in the thiadiazole class often exhibit activity against various bacterial strains. For instance:
- Mechanism of Action : The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
- Case Study : In vitro tests demonstrated that this compound exhibited potent activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound:
- Cell Line Studies : Various studies have assessed the efficacy of this compound against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that it can induce apoptosis in these cells through mechanisms involving mitochondrial dysfunction and activation of caspases.
- Cytotoxicity Data : Data from cytotoxicity assays revealed IC50 values below 100 µM for several cancer cell lines, suggesting significant potential for further development as an anticancer agent.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another area of interest:
- Target Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways critical for cancer proliferation.
- Research Findings : Interaction studies have indicated that this compound could modulate receptor activity or interfere with signaling pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The methoxymethyl group in the target compound is distinct from methyl, ethyl, or benzylthio substituents in analogs. Methoxymethyl likely increases hydrophilicity compared to methyl or propyl groups, as seen in the lower solubility of propyl-substituted analogs (e.g., 8.98 × 10⁻⁴ M for propyl vs. unmeasured but hypothesized higher solubility for methoxymethyl) .
- Biological Activity: Sulfamethizole (methyl-substituted) is a known antimicrobial agent, suggesting that the nitrobenzenesulfonamide-thiadiazole scaffold has inherent bioactivity. The benzylthio-substituted analog (, Compound 5h) demonstrates herbicidal activity, highlighting the versatility of this structural class .
Functional Group Modifications in Sulfonamide Derivatives
Table 2: Functional Group Comparisons in Sulfonamide-Thiadiazole Hybrids
Key Observations:
- Nitro vs. Amino Groups: The nitro group in the target compound contrasts with amino-substituted analogs (e.g., ), which may exhibit different electronic profiles and binding affinities.
- Hybrid Structures: Compounds combining sulfonamide with acetamide-phenoxy groups () or urea linkages (e.g., Tebuthiuron) demonstrate divergent biological applications, ranging from herbicidal to antimicrobial uses .
Biological Activity
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a nitrobenzene sulfonamide moiety , contributing to its biological activity. The methoxymethyl group enhances solubility and stability, which may improve its pharmacokinetic profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₃S |
| Molecular Weight | 346.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1313547-55-5 |
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiparasitic Activity
Recent studies have indicated that thiadiazole derivatives exhibit antiparasitic effects. For instance, compounds similar to this compound have been evaluated for their activity against protozoan parasites like Trypanosoma brucei and Leishmania donovani.
Case Study: In Vivo Evaluation
In a study involving mice infected with T. brucei, the compound exhibited an IC50 value of 0.12 µM, demonstrating significant efficacy in reducing parasite load compared to control groups .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens.
- Receptor Modulation : It can modulate receptors involved in inflammatory pathways, potentially leading to reduced disease symptoms.
Pharmacological Applications
Given its diverse biological activities, this compound has potential applications in treating various infectious diseases. Its antimicrobial and antiparasitic properties suggest that it could be developed into a therapeutic agent for conditions such as:
- Bacterial infections (e.g., skin infections caused by Staphylococcus aureus).
- Parasitic diseases (e.g., African sleeping sickness caused by Trypanosoma brucei).
Q & A
Q. What are the established synthetic routes for N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach includes:
- Cyclocondensation : Reacting thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ at 90°C to form the 1,3,4-thiadiazole ring .
- Sulfonamide Coupling : Introducing the 4-nitrobenzenesulfonamide group via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Methoxymethyl Functionalization : Alkylation or substitution reactions to attach the methoxymethyl group at the 5-position of the thiadiazole ring . Optimization : Key parameters include solvent choice (e.g., dichloromethane for sulfonylation), temperature control (60–90°C for cyclization), and purification via recrystallization (ethanol/water) or flash chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR :
- Thiadiazole protons resonate at δ 7.5–8.5 ppm (aromatic region).
- Methoxymethyl (-OCH₂O-) shows a singlet at δ 3.3–3.5 ppm (CH₂) and δ 3.7–3.9 ppm (OCH₃).
- Sulfonamide NH appears as a broad peak at δ 10–12 ppm .
- IR Spectroscopy :
- S=O stretching (sulfonamide) at 1150–1350 cm⁻¹.
- N-O (nitro group) at 1500–1530 cm⁻¹ .
Q. How does the methoxymethyl group influence the compound’s solubility and reactivity in comparison to other thiadiazole derivatives?
The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its ether functionality. Reactivity-wise, it stabilizes the thiadiazole ring via electron-donating effects, reducing susceptibility to electrophilic attack at the 5-position. Comparative studies with methyl or ethyl substituents show lower solubility and altered metabolic stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between studies on structurally similar thiadiazole sulfonamides?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to account for tissue-specific activity .
- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo efficacy .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm whether observed cytotoxicity is mediated by carbonic anhydrase inhibition (common for sulfonamides) or off-target effects .
Q. What computational methods are recommended to predict the binding affinity and mechanism of action of this compound against carbonic anhydrase IX?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s zinc-active site .
- MD Simulations : Analyze stability of the ligand-enzyme complex over 100 ns trajectories (AMBER or GROMACS) to assess binding persistence .
- QSAR Modeling : Corrogate substituent effects (e.g., nitro group’s electron-withdrawing nature) on inhibitory potency using datasets from PubChem BioAssay .
Q. How can researchers design SAR studies to evaluate the role of the nitro group in modulating antibacterial vs. anticancer activity?
- Analog Synthesis : Prepare derivatives with substituents varying in electronic properties (e.g., -NO₂ → -NH₂, -CF₃) at the benzene ring .
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
